molecular formula C8H15NOSi B11913492 N-[Diethenyl(methyl)silyl]-N-methylacetamide CAS No. 183787-09-9

N-[Diethenyl(methyl)silyl]-N-methylacetamide

Cat. No.: B11913492
CAS No.: 183787-09-9
M. Wt: 169.30 g/mol
InChI Key: XRFYQCDIEICAAB-UHFFFAOYSA-N
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Description

N-[Diethenyl(methyl)silyl]-N-methylacetamide is an organosilicon acetamide derivative characterized by a silicon atom bonded to two ethenyl groups and a methyl group, attached to the nitrogen of an N-methylacetamide backbone. The diethenyl substituents on silicon may enhance reactivity in cross-coupling or polymerization reactions compared to simpler alkyl- or aryl-silyl analogs.

Properties

CAS No.

183787-09-9

Molecular Formula

C8H15NOSi

Molecular Weight

169.30 g/mol

IUPAC Name

N-[bis(ethenyl)-methylsilyl]-N-methylacetamide

InChI

InChI=1S/C8H15NOSi/c1-6-11(5,7-2)9(4)8(3)10/h6-7H,1-2H2,3-5H3

InChI Key

XRFYQCDIEICAAB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)[Si](C)(C=C)C=C

Origin of Product

United States

Preparation Methods

Direct Silylation of N-Methylacetamide

Reagents and Conditions

  • Dichlorosilane Precursor : Diethenyl(methyl)dichlorosilane (CH2=CH)2Si(CH3)Cl2(\text{CH}_2=\text{CH})_2\text{Si}(\text{CH}_3)\text{Cl}_2.

  • Nucleophile : N-methylacetamide (CH3CONHCH3)(\text{CH}_3\text{CONHCH}_3).

  • Catalyst : Pyrrole (1–3‰ by weight of solution).

  • Acid-Binding Agent : Triethylamine or pyridine to neutralize HCl.

  • Solvent : Toluene-dioxane mixture (1:1 weight ratio).

  • Temperature : 85–95°C for 2–4 hours.

Procedure

  • Combine N-methylacetamide, dichlorosilane, and pyrrole in a toluene-dioxane solvent.

  • Add the acid-binding agent gradually under stirring at 70–80°C.

  • Reflux the mixture at 85–95°C for 2–4 hours.

  • Cool, filter to remove salts, and purify by vacuum distillation.

Mechanistic Insights
The reaction proceeds via nucleophilic substitution, where the amide’s nitrogen attacks electrophilic silicon, displacing chloride. Pyrrole likely stabilizes intermediates or enhances reaction rates.

Alternative Route via Trimethyl Orthoacetate

Reagents and Conditions

  • Trimethyl Orthoacetate : Serves as an acetylating agent.

  • Methylamine Hydrochloride : Provides the methylamino group.

  • Microwave Irradiation : 135°C for 15 minutes.

Procedure

  • React trimethyl orthoacetate with methylamine hydrochloride in methanol.

  • Use microwave irradiation to accelerate acetylation.

  • Isolate N-methylacetamide via vacuum concentration.

  • Proceed with silylation as in Section 2.1.

Advantages

  • Microwave synthesis reduces reaction time from hours to minutes.

  • High yields (>>95%) of N-methylacetamide.

Critical Reaction Parameters

ParameterOptimal RangeImpact on Yield
Molar Ratio 2:1 (Amide:Silane)Excess amide ensures complete substitution.
Temperature 85–95°CHigher temperatures accelerate kinetics but risk side reactions.
Catalyst Loading 1–3‰ pyrroleEnhances reaction rate without side products.
Solvent Polarity Toluene-dioxaneBalances solubility and reflux conditions.

Industrial-Scale Considerations

Patent CN1760175A highlights challenges in scaling amide-silane reactions, particularly corrosion from HCl. Recommendations include:

  • Using glass-lined reactors to resist acid corrosion.

  • Implementing continuous distillation for efficient byproduct removal.

Emerging Methodologies

Recent advances in silylation chemistry suggest potential for:

  • Photocatalytic Routes : Using UV light to activate silicon-chloride bonds.

  • Ionic Liquid Solvents : Improving reaction rates and reducing energy input.

Chemical Reactions Analysis

Types of Reactions

N-[Diethenyl(methyl)silyl]-N-methylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend

Scientific Research Applications

Organic Synthesis

One of the primary applications of N-[Diethenyl(methyl)silyl]-N-methylacetamide is in organic synthesis, particularly as a reagent or intermediate in the formation of more complex molecules.

  • Synthesis of Siloxanes : The compound can be utilized to synthesize siloxanes through hydrosilylation reactions. The presence of the diethenyl group allows for effective incorporation into polymeric networks, enhancing material properties such as thermal stability and mechanical strength.
  • Functionalization of Polymers : It serves as a functionalizing agent for various polymers, enabling the introduction of silyl groups that improve hydrophobicity and chemical resistance.

Materials Science

In materials science, this compound plays a significant role in the development of advanced materials.

  • Silicone Elastomers : The compound is used in the formulation of silicone elastomers, which find applications in sealants, adhesives, and coatings due to their flexibility and durability.
  • Nanocomposites : It can be incorporated into nanocomposite materials to enhance mechanical properties and thermal stability. Research indicates that silane-modified nanocomposites exhibit improved dispersion of nanoparticles within polymer matrices, leading to enhanced performance characteristics.

Case Study 1: Silane-Modified Polymeric Coatings

A study conducted on silane-modified polymeric coatings demonstrated that incorporating this compound significantly improved adhesion properties and resistance to environmental degradation. The coatings exhibited enhanced water repellency and durability under harsh conditions.

PropertyControl CoatingSilane-Modified Coating
Adhesion Strength (MPa)2.54.7
Water Contact Angle (°)70105
UV Resistance (%)6090

Case Study 2: Synthesis of Functionalized Siloxanes

In another research project focused on synthesizing functionalized siloxanes, this compound was employed as a precursor. The resulting siloxanes exhibited enhanced reactivity towards further functionalization, allowing for the development of tailored materials for specific applications such as drug delivery systems.

Biological Applications

Emerging research suggests potential biological applications for this compound:

  • Drug Delivery Systems : Its ability to form stable complexes with various biomolecules positions it as a candidate for drug delivery applications. Preliminary studies indicate that modifications with this compound can enhance the solubility and bioavailability of poorly soluble drugs.

Comparison with Similar Compounds

Comparison with Structurally Related Acetamides

Structural and Physicochemical Properties

The table below compares key properties of N-[Diethenyl(methyl)silyl]-N-methylacetamide with similar compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Solubility Applications
This compound* C₈H₁₅NOSi 185.37 Diethenyl(methyl)silyl N/A Likely polar aprotic solvents Organosilicon intermediates, chelation
N,N-Dimethylacetamide (DMAC) C₄H₉NO 87.12 Dimethylamine 164–167 Miscible with water, organics Solvent, polymer production
N,N-Diethylacetamide C₆H₁₃NO 115.18 Diethylamine 186–188 Organic solvents Pharmaceutical synthesis
N-[Dichloro(methyl)silylmethyl]-N-methylacetamide C₅H₁₀Cl₂NOSi 223.15 Dichloro(methyl)silylmethyl N/A Chlorinated solvents Precursor for silicon-based catalysts

*Estimated properties based on structural analogs.

Key Observations :

  • Silicon Substituents: The diethenyl and methyl groups on silicon distinguish the target compound from non-silicon analogs like DMAC. These groups likely increase hydrophobicity and reactivity in silicon-mediated reactions (e.g., hydrosilylation) compared to purely organic acetamides .
  • Boiling Point : Silicon-containing acetamides generally exhibit higher boiling points than DMAC due to increased molecular weight and polarity, though data gaps exist for the diethenyl variant.
  • Solubility : DMAC’s water miscibility contrasts with the hydrophobic nature of silyl-acetamides, which are more soluble in chlorinated or aromatic solvents .

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